

Application Notes: Ac-rC Phosphoramidite for Site-Specific RNA Modification

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B10831924

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Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification found in all domains of life, present in various RNA species including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1][2] This modification plays a crucial role in regulating RNA stability, structure, and function. For instance, ac4C enhances the stability of tRNA and promotes the accuracy of translation.[3] The study of ac4C's precise biological roles has been historically challenging due to the difficulty of incorporating it into specific RNA sequences. **Ac-rC phosphoramidite** is the key chemical reagent that enables the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using standard phosphoramidite chemistry.[4] This allows for detailed biophysical, structural, and functional analyses, providing a foundational understanding of how this universally conserved nucleobase impacts biology and disease.[1][2]

Principle of Application

The site-specific introduction of N4-acetylcytidine into an RNA oligonucleotide is achieved via automated solid-phase phosphoramidite chemistry. **Ac-rC phosphoramidite**, a derivative of N4-acetylcytidine, is engineered with protecting groups to ensure controlled synthesis. Key features include a 5'-dimethoxytrityl (DMT) group for sequential chain elongation, a 2'-hydroxyl protecting group (commonly tert-butyldimethylsilyl, TBDMS) to prevent unwanted reactions, and a 3'-phosphoramidite moiety that facilitates coupling to the growing RNA chain.[2][5] The

synthesis occurs in a four-step cycle—deblocking, coupling, capping, and oxidation—which is repeated for each nucleotide added to the sequence.^[6] This methodology allows for the precise placement of ac4C within any desired RNA sequence, enabling the production of highly pure, modified oligonucleotides for a wide range of applications.

Key Applications

- **Biophysical Studies:** Synthesizing RNA duplexes with site-specific ac4C allows for the quantitative analysis of its effect on RNA stability. Thermal denaturation studies have shown that ac4C significantly increases the melting temperature (T_m) of RNA duplexes, thereby enhancing their thermodynamic stability.^[1]
- **Structural Biology:** RNA oligonucleotides containing ac4C can be used for structural determination studies (e.g., NMR or X-ray crystallography) to understand the conformational changes induced by this modification.
- **Therapeutic RNA Development:** Modified phosphoramidites are essential in the synthesis of therapeutic oligonucleotides such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).^[7] Incorporating modifications like ac4C can improve stability, reduce immunogenicity, and enhance the efficacy of RNA-based drugs.^[6]
- **Probing RNA-Protein Interactions:** Site-specifically modified RNAs are powerful tools for investigating how RNA modifications influence the binding of proteins and other cellular factors.
- **Development of Diagnostic Tools:** The synthesis of ac4C-containing RNA serves as a critical standard and control for developing and validating new sequencing technologies designed to map RNA modifications across the transcriptome, such as ac4C-seq.^[8]

Data Presentation

Table 1: General Specifications for Ac-rC Phosphoramidite

| Property | Specification |
|-------------------------------|--|
| Chemical Name | 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite |
| Abbreviation | Ac-rC CEP |
| Purity (HPLC) | ≥98% |
| Purity (³¹ P NMR) | ≥99% |
| Appearance | White to off-white powder |
| Solubility | Acetonitrile |
| Storage | Freezer storage (≤ -20°C), protect from moisture and light.[9] |

Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

The efficiency of the coupling step is critical for the overall yield, especially for longer RNA sequences.[6] Even a minor decrease in efficiency results in a significant loss of the desired full-length product.[10]

| Oligo Length | 98.0% Avg. Coupling Efficiency | 99.0% Avg. Coupling Efficiency | 99.5% Avg. Coupling Efficiency |
|--------------|--------------------------------|--------------------------------|--------------------------------|
| 20-mer | 67.3% | 82.6% | 90.9% |
| 30-mer | 55.2% | 74.0% | 86.1% |
| 40-mer | 45.3% | 66.9% | 81.8% |
| 50-mer | 37.1% | 60.5% | 77.8% |

Calculated as $(\text{Coupling Efficiency})^{(\text{Oligo Length} - 1)}$

Table 3: Thermal Denaturation Data for RNA Duplexes Containing ac4C

Studies have demonstrated that a single ac4C modification can significantly stabilize an RNA duplex. The change in melting temperature (ΔT_m) quantifies this effect.

| RNA Duplex Context | Unmodified (C) T_m (°C) | Modified (ac4C) T_m (°C) | ΔT_m (°C) |
|-------------------------------------|---------------------------|----------------------------|-------------------|
| Human 18S rRNA (Helix 45 model) | 53.6 ± 0.2 | 55.4 ± 0.3 | +1.8 |
| Human 18S rRNA with G•U wobble pair | 51.5 ± 0.2 | 53.7 ± 0.1 | +2.2 |
| Human tRNA D-arm hairpin | 62.9 ± 0.7 | 71.4 ± 0.4 | +8.2 |

Data sourced from Bartee et al., 2022.^[1] Conditions: 5 μ M RNA in 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of ac4C-Modified RNA

This protocol outlines the standard procedure for synthesizing an RNA oligonucleotide with a site-specific ac4C modification using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

- Dissolve standard RNA phosphoramidites (rA, rG, rU) and **Ac-rC phosphoramidite** in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).
- Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.

2. Synthesizer Setup:

- Install the appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.

- Prime all reagent lines to ensure consistent delivery.

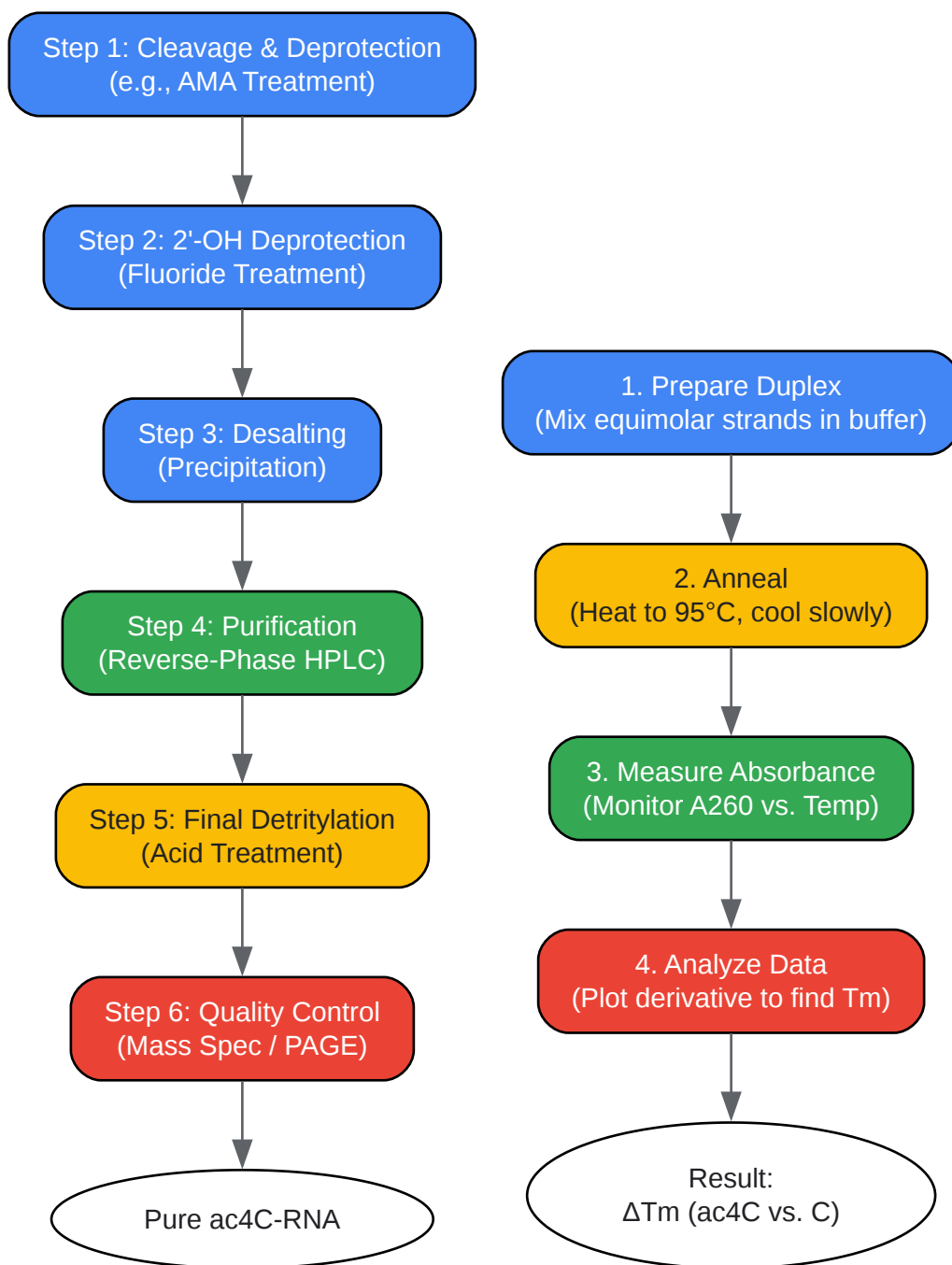
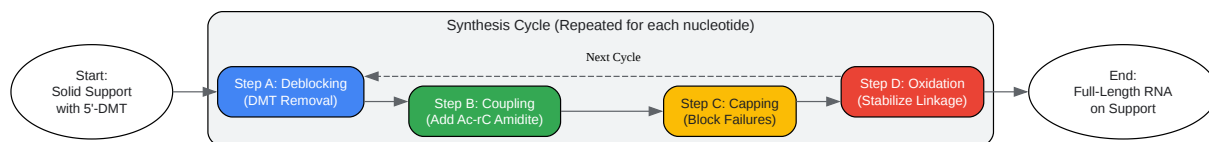
- Enter the desired RNA sequence, specifying the position for Ac-rC incorporation.

3. Automated Synthesis Cycle: The synthesizer will execute the following four steps iteratively for each nucleotide addition.

- Step A: Deblocking (Detritylation)
 - The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.
- Step B: Coupling
 - The **Ac-rC phosphoramidite** (or other standard amidite) is delivered to the column along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage.
- Step C: Capping
 - Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.
[9]
- Step D: Oxidation
 - The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF.

4. Final Deblocking:

- After the final cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.



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